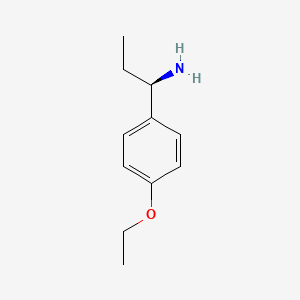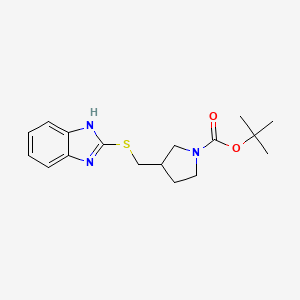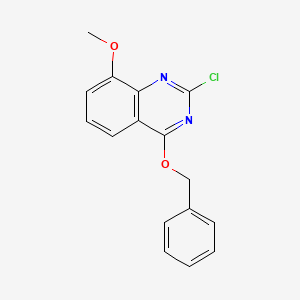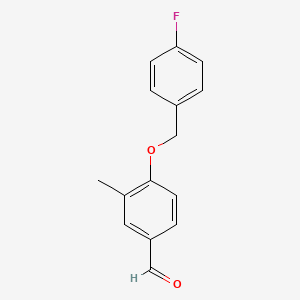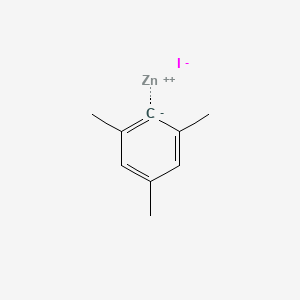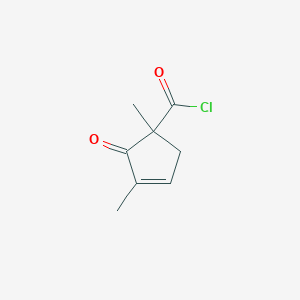
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO2. It is characterized by a five-membered ring structure containing a ketone and an acyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C8H10O3+SOCl2→C8H9ClO2+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the ketone group.
Carboxylic Acids: Formed by the oxidation of the ketone group.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters. The ketone group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-methyl ester
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-amine
Uniqueness
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is unique due to the presence of both a ketone and an acyl chloride functional group within a five-membered ring structure. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
97424-77-6 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-4-8(2,6(5)10)7(9)11/h3H,4H2,1-2H3 |
Clave InChI |
ZRKNZSNZNHCPDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1=O)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
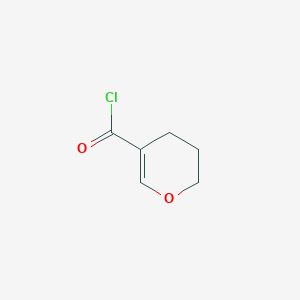
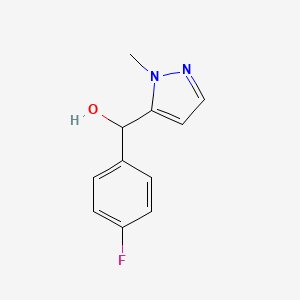
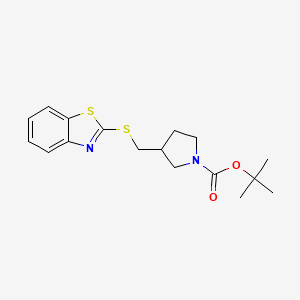
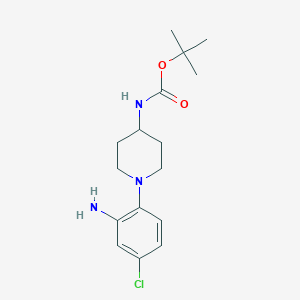
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
